molecular formula C14H20N4O3 B2678775 oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate CAS No. 2034418-44-3

oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B2678775
CAS No.: 2034418-44-3
M. Wt: 292.339
InChI Key: GKHWWWLUQSJVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine backbone substituted with a 1,2,3-triazole ring bearing a cyclopropyl group and an oxolane (tetrahydrofuran) ester moiety. This structure combines nitrogen-rich heterocycles (pyrrolidine and triazole) with a cyclopropane ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

oxolan-3-yl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-14(21-12-4-6-20-9-12)17-5-3-11(7-17)18-8-13(15-16-18)10-1-2-10/h8,10-12H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHWWWLUQSJVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions (CuAAC reaction).

    Formation of the Pyrrolidine Ring: This step may involve the cyclization of an appropriate precursor, such as an amino acid derivative.

    Coupling of the Oxolane Ring: The final step involves the esterification of the oxolane ring with the triazole-pyrrolidine intermediate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which may enhance its binding affinity to biological targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights related heterocyclic compounds and methodologies for their structural analysis. Below is a detailed comparison based on structural analogs and synthesis strategies:

Pyrrolidine Carboxylate Derivatives

  • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ():
    • Structural Features : Pyrrolidine core with a pyridine substituent (bromo and methoxy groups) and a tert-butyl ester.
    • Key Differences : Unlike the target compound, this derivative lacks a triazole ring and cyclopropane group, instead incorporating a pyridine moiety. The tert-butyl ester may enhance steric bulk compared to the oxolane ester.
    • Relevance : Demonstrates the versatility of pyrrolidine carboxylates in accommodating diverse substituents for tuning solubility and stability .

Triazole-Containing Heterocycles

  • 4-(5-(4-(6-(Coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one ():
    • Structural Features : Combines pyrazole, tetrazole, and coumarin moieties.
    • Key Differences : While this compound includes nitrogen-rich rings (tetrazole and pyrazole), the target compound’s 1,2,3-triazole and cyclopropane groups may offer distinct electronic and steric profiles. Cyclopropane’s ring strain could enhance reactivity compared to planar aromatic systems .

Cyclopropane-Substituted Compounds

  • Cyclopropane groups are rare in the provided evidence but are known in broader literature to influence lipophilicity and metabolic stability. The cyclopropyl-triazole motif in the target compound may improve membrane permeability compared to bulkier substituents (e.g., tert-butyl or coumarin derivatives).

Data Table: Comparative Analysis of Key Features

Compound Name Core Structure Key Substituents Potential Applications References
Oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate Pyrrolidine 1,2,3-Triazole, cyclopropane, oxolane Medicinal chemistry, catalysis N/A
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine Pyridine, bromo, methoxy, tert-butyl Drug discovery, ligands
4-(5-(4-(6-(Coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Pyrazole-tetrazole Coumarin, thioxopyrimidine, phenyl Fluorescent probes, enzymes

Methodological Insights from Evidence

  • Structural Analysis : Programs like SHELXL () and WinGX/ORTEP () are critical for refining and visualizing complex heterocyclic structures. These tools enable precise determination of bond lengths, angles, and stereochemistry, which are essential for comparing substituent effects .
  • Synthetic Strategies : illustrates the use of multi-step reactions to assemble nitrogen-rich heterocycles, suggesting that the target compound could be synthesized via click chemistry (for triazole formation) followed by esterification.

Biological Activity

Oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a novel compound that integrates a pyrrolidine ring with a triazole moiety, which is known for its diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound's molecular formula is C13H16N4O2C_{13}H_{16}N_{4}O_{2}, with a molecular weight of approximately 288.35 g/mol. The presence of the cyclopropyl group enhances the pharmacological profile by potentially influencing binding interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction.
  • Attachment of the Oxolane Moiety : Via nucleophilic substitution reactions.
  • Final Compound Formation : Utilizing purification techniques like high-performance liquid chromatography (HPLC) for yield optimization.

Antimicrobial and Antifungal Properties

Triazole derivatives are widely recognized for their antimicrobial and antifungal activities. The incorporation of the cyclopropyl group in this compound is hypothesized to enhance its potency against various pathogens. Preliminary studies indicate that compounds with similar structures exhibit significant inhibition against fungal strains like Candida albicans and bacterial strains such as Staphylococcus aureus .

Anticancer Activity

Research has demonstrated that derivatives containing pyrrolidine and triazole moieties can exhibit antiproliferative effects against cancer cell lines. For instance, a related compound showed sub-micromolar activity against HeLa cells and effectively inhibited tubulin polymerization . The mechanism may involve cell cycle arrest at the G2/M phase, which is crucial for cancer therapy .

Study 1: Antiproliferative Effects

A study evaluated various derivatives similar to this compound against human cancer cell lines. The most active derivative demonstrated an IC50 value significantly lower than 10 µM across multiple cell lines, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Derivative AHeLa0.5
Derivative BHT290.8
Oxolan CompoundHeLa<0.5

In another investigation into the mechanism of action, it was found that compounds with similar structural motifs could inhibit specific enzymes involved in cellular proliferation. This inhibition was attributed to enhanced binding affinity due to the unique structural features of the triazole and oxolane groups .

Q & A

Q. What synthetic strategies are employed for constructing the pyrrolidine-triazole core in this compound?

The pyrrolidine-triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. For example, azide-functionalized pyrrolidine intermediates react with cyclopropyl-substituted alkynes under reflux conditions in toluene (20–88 hours) to form the triazole ring . Similar protocols have been applied to ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate, where the triazole moiety is formed via cycloaddition, followed by purification via recrystallization .

Q. How is the compound structurally characterized using spectroscopic methods?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyrrolidine and triazole proton environments. Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z = 258.28 for a related compound ). Infrared (IR) spectroscopy identifies functional groups like the carboxylate ester (C=O stretch at ~1700 cm⁻¹). For crystalline derivatives, X-ray diffraction provides definitive confirmation of stereochemistry .

Q. What computational tools are used to predict the compound’s stability and reactivity?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and optimize molecular geometry. Software like Gaussian or ORCA models interactions between the cyclopropyl group and triazole ring, which influence steric and electronic stability. Solubility parameters can be estimated using COSMO-RS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic refinement for this compound?

The SHELX suite (e.g., SHELXL) is widely used for refining challenging crystallographic data. Key steps include:

  • Applying restraints to anisotropic displacement parameters for the cyclopropyl group, which often exhibits high thermal motion .
  • Validating hydrogen-bonding networks using WinGX/ORTEP to visualize dimerization motifs (e.g., intermolecular C–H···O interactions in triclinic crystals, P1 space group) .
  • Cross-referencing with spectroscopic data to resolve ambiguities in torsional angles .

Q. What structure-activity relationship (SAR) insights can be derived from analogs of this compound?

The 4-cyclopropyl-1,2,3-triazole group is a pharmacophore in PARP inhibitors (e.g., olaparib), where it enhances binding affinity via π-π stacking and hydrogen bonding with catalytic domains . Substituting the oxolan-3-yl group with bulkier moieties (e.g., tert-butyl carboxylates) can alter metabolic stability, as shown in studies on tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate derivatives .

Q. How does the cyclopropyl group influence the compound’s pharmacokinetic properties?

Cyclopropyl substituents reduce metabolic oxidation by cytochrome P450 enzymes, as evidenced by in vitro microsomal stability assays. Comparative studies with non-cyclopropyl triazole analogs show a 2–3-fold increase in half-life (t½) due to steric shielding of the triazole ring .

Q. What experimental protocols are recommended for assessing in vitro cytotoxicity?

  • Cell lines : Use BRCA-mutated cancer lines (e.g., MDA-MB-436) to evaluate PARP inhibition .
  • Assay design : Dose-response curves (0.1–100 µM) with 72-hour incubation. Measure viability via MTT or ATP-based luminescence.
  • Controls : Include olaparib as a positive control and DMSO as a vehicle control .

Methodological Considerations

Q. How to optimize synthetic yields for large-scale production of the pyrrolidine-triazole core?

  • Catalyst optimization : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to accelerate cycloaddition .
  • Solvent screening : Toluene or tert-butanol improves reaction efficiency compared to DMF .
  • Workup : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) .

Q. What analytical techniques validate the compound’s purity for biological testing?

  • HPLC : Reverse-phase C18 column, UV detection at 254 nm. Purity >95% is required for in vivo studies .
  • Elemental analysis : Match calculated and observed C, H, N percentages (e.g., C13H14N4O2 requires C 60.45%, H 5.46%, N 21.69%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.